N-(4-Amino-2-methoxyphenyl)-3-methoxybenzamide

Description

Contextualization within Benzamide (B126) Derivative Chemistry

N-(4-Amino-2-methoxyphenyl)-3-methoxybenzamide belongs to the large family of benzamide derivatives. Benzamides are amides derived from benzoic acid and are characterized by a benzene (B151609) ring attached to an amide functional group. wikipedia.org The versatility of the benzamide structure allows for a wide array of derivatives through substitution on both the benzene ring and the amide's nitrogen atom. These substitutions can dramatically alter the molecule's physical and chemical properties, such as solubility, stability, and reactivity. pharmaguideline.com

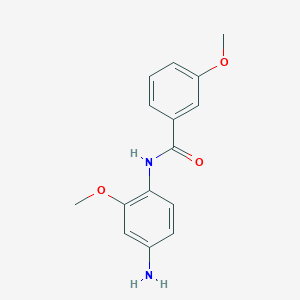

The structure of this compound is a clear example of this chemical diversity. It features:

A benzoyl group substituted with a methoxy (B1213986) group at the 3-position.

An N-aryl group where the phenyl ring is substituted with both an amino group at the 4-position and a methoxy group at the 2-position.

The synthesis of such N-substituted benzamides can be achieved through various methods, commonly involving the reaction of a substituted benzoyl chloride with a corresponding substituted aniline (B41778). acs.org The specific arrangement of amino and methoxy substituents on the phenyl rings influences the electron density and steric hindrance around the amide bond, which are key determinants of the compound's conformational properties and interaction with other molecules.

Significance of Substituted Benzamide Scaffolds in Academic Inquiry

The substituted benzamide scaffold is a cornerstone in medicinal chemistry and drug discovery, often referred to as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. walshmedicalmedia.comresearchgate.net Academic and industrial research extensively explores benzamide derivatives for a wide spectrum of potential therapeutic applications. walshmedicalmedia.com

The significance of this scaffold is demonstrated by the broad range of biological activities exhibited by its derivatives, including:

Anticancer Activity: Many benzamide derivatives have been investigated as anticancer agents. For instance, compounds like Entinostat and Mocetinostat are histone deacetylase (HDAC) inhibitors that feature a benzamide core and have been studied for their potential in cancer therapy. wikipedia.orgnih.gov

Antipsychotic and Neuroleptic Applications: The class of substituted benzamides includes compounds that act as dopamine (B1211576) receptor antagonists. researchgate.net For example, Sulpiride is a benzamide derivative used as an antipsychotic medication. pharmaguideline.comresearchgate.net

Anti-inflammatory Properties: Certain substituted benzamides have been shown to inhibit enzymes like COX-1 and COX-2, which are involved in inflammatory processes. walshmedicalmedia.com

Antimicrobial and Antifungal Activity: Research has also highlighted the potential of benzamide derivatives as antimicrobial and antifungal agents. walshmedicalmedia.comresearchgate.net

Glucokinase Activation: More recent studies have explored benzamide derivatives as potential activators of the glucokinase enzyme, a target for type 2 diabetes treatment. nih.gov

The academic interest in molecules like this compound stems from the potential for its unique substitution pattern to confer novel biological or material properties. The combination of electron-donating groups (amino and methoxy) on the phenyl rings can modulate the molecule's electronic and binding characteristics, making it a candidate for screening in various biological assays and a subject for further synthetic modification.

Table 1: Examples of Biologically Active Benzamide Derivatives

| Compound Name | Core Structure | Primary Area of Research/Application |

|---|---|---|

| Entinostat (MS-275) | Benzamide | Anticancer (Histone Deacetylase Inhibitor) nih.gov |

| Mocetinostat | Benzamide | Anticancer (Histone Deacetylase Inhibitor) wikipedia.org |

| Sulpiride | Benzamide | Antipsychotic (Dopamine D2 Receptor Antagonist) pharmaguideline.comresearchgate.net |

| Remoxipride | Benzamide | Antipsychotic (Dopamine D2 Receptor Antagonist) walshmedicalmedia.com |

| Imatinib | Substituted Benzamide | Anticancer (Tyrosine Kinase Inhibitor) wikipedia.org |

| Parsalmide | Benzamide | Anti-inflammatory walshmedicalmedia.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-amino-2-methoxyphenyl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-12-5-3-4-10(8-12)15(18)17-13-7-6-11(16)9-14(13)20-2/h3-9H,16H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMWCQCBFWMMMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 4 Amino 2 Methoxyphenyl 3 Methoxybenzamide and Analogues

Strategic Approaches to Amide Bond Formation

The formation of the amide bond between an aniline (B41778) derivative and a benzoic acid derivative is the key step in the synthesis of N-(4-Amino-2-methoxyphenyl)-3-methoxybenzamide. This transformation can be achieved through various strategic approaches, primarily involving the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. researchgate.net Traditional methods often convert the carboxylic acid into a more reactive derivative, such as an acyl chloride or anhydride (B1165640), which then reacts with the amine. researchgate.netorgsyn.org More modern approaches utilize coupling reagents that generate a reactive intermediate in situ, offering milder reaction conditions and broader functional group tolerance. researchgate.net

Coupling Reagent Applications in Benzamide (B126) Synthesis

Coupling reagents are indispensable in modern organic synthesis for their efficiency in forming amide bonds under mild conditions. researchgate.net These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The choice of reagent is often critical and depends on the specific substrates involved, particularly when dealing with sterically hindered or electronically deactivated starting materials. luxembourg-bio.com

A wide variety of coupling reagents have been developed, each with distinct characteristics. They can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. peptide.com

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common examples. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The addition of additives like N,N-4-dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt) can accelerate the reaction and suppress side reactions. researchgate.net

Phosphonium Reagents: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) is a highly effective phosphonium-based coupling reagent, known for its utility in challenging couplings, such as those involving N-methylated amino acids. peptide.com

Uronium/Aminium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly efficient and widely used. peptide.commdpi.com They are known for fast reaction times and high yields. peptide.com For instance, the synthesis of N-(3-hydroxyphenyl)-3-methoxybenzamide, an analogue of the target molecule, was successfully achieved using HATU. mdpi.com

The performance of these reagents can be substrate-dependent. A comparative study of coupling reagents in aqueous media found that COMU-collidine showed a broad substrate scope, effectively coupling various acids and amines, including aniline. luxembourg-bio.com In contrast, DMT-MM performed well with secondary amines but was less effective with aniline or sterically hindered acids. luxembourg-bio.com This highlights the importance of screening different reagents to find the optimal conditions for a specific benzamide synthesis. luxembourg-bio.com

Table 1: Comparison of Selected Coupling Reagents for Amide Bond Formation

| Coupling Reagent Category | Example(s) | Additive(s) | Key Features & Applications |

|---|---|---|---|

| Carbodiimides | DCC, EDC | HOBt, DMAP | Widely used, cost-effective; byproduct removal can be an issue (dicyclohexylurea from DCC is insoluble). peptide.comresearchgate.net |

| Phosphonium Salts | PyAOP | None typically required | Highly effective for sterically hindered couplings and peptide synthesis. peptide.com |

| Uronium/Aminium Salts | HATU, HBTU, COMU | Base (e.g., DIPEA, Et3N) | Fast reaction rates, high efficiency, low racemization; widely used for complex molecules. luxembourg-bio.compeptide.commdpi.com |

Aniline and Substituted Benzoic Acid Condensation Pathways

Direct condensation of an aniline with a substituted benzoic acid offers a more atom-economical route to benzamides by eliminating the need for a separate coupling reagent. These methods typically require conditions that facilitate the removal of water, the byproduct of the condensation.

One common approach is to heat the amine and carboxylic acid at high temperatures, sometimes in the presence of a catalyst. For example, the reaction between benzoic acid and urea, catalyzed by boric acid at 180°C, produces benzamide, demonstrating a direct condensation pathway. youtube.com Another method involves the use of dehydrating agents like phosphorus trichloride (B1173362) (PCl3) or thionyl chloride (SOCl2) in a high-boiling solvent like toluene (B28343) or xylene. researchgate.net These reagents convert the carboxylic acid in situ to a more reactive species that readily reacts with the aniline.

Acid catalysis is another powerful tool for condensation reactions. The use of a Brønsted superacid, such as triflic acid (CF3SO3H), can facilitate the direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine as the amide source, forming primary benzamides. nih.gov This reaction is believed to proceed through a highly reactive superelectrophilic intermediate. nih.gov While this method is for primary amides, it showcases the power of acid catalysis in forming C-N bonds. Condensation reactions involving anilines can also be catalyzed by benzoic acid itself in some contexts, leading to the formation of imines and related structures. nih.govacs.org

A notable synthetic route that bypasses the direct use of a carboxylic acid involves the reaction of an aniline with isatoic anhydride in water at 80°C, which produces an N-substituted 2-aminobenzamide (B116534) in high yield. chemicalbook.com This pathway provides a convenient method for synthesizing specific ortho-amino substituted benzamide analogues.

Regioselective Functionalization Techniques for Aromatic Rings

The successful synthesis of this compound relies on the precise installation of amino and methoxy (B1213986) groups on the precursor molecules: 4-amino-2-methoxyaniline and 3-methoxybenzoic acid. The principles of electrophilic aromatic substitution (EAS) govern the regiochemical outcome of these functionalizations. The directing effect of substituents already present on the benzene (B151609) ring determines the position of incoming electrophiles. chemistrysteps.com

Ortho-, Meta-, and Para-Substitution Control in Methoxy and Amino Group Incorporation

Substituents on a benzene ring are classified as either activating or deactivating and as ortho-, para-directing or meta-directing. masterorganicchemistry.com

Activating, Ortho-, Para-Directors: Groups that donate electron density to the ring, such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups, activate the ring towards EAS and direct incoming substituents to the ortho and para positions. masterorganicchemistry.comlibretexts.org This is because they can stabilize the carbocation intermediate (the arenium ion) through resonance, particularly when the positive charge is on the carbon atom bearing the substituent. masterorganicchemistry.com

Deactivating, Meta-Directors: Groups that withdraw electron density from the ring, such as nitro (-NO2), carbonyl (e.g., in carboxylic acids, -COOH), and sulfonyl (-SO3H) groups, deactivate the ring and direct incoming electrophiles to the meta position. chemistrysteps.commasterorganicchemistry.com These groups destabilize the arenium ion, especially when the positive charge is at the ortho or para positions, making the meta position the least disfavored site for attack. chemistrysteps.com

Synthesis of 4-Amino-2-methoxyaniline Precursor: Achieving the 1,2,4-substitution pattern of this precursor requires a multi-step approach. Both the amino and methoxy groups are ortho-, para-directing. A plausible strategy would involve:

Starting with a precursor like 2-methoxyphenol or 2-methoxyaniline.

Introducing a group at the para position that can later be converted to an amine. A common strategy is nitration, as the nitro group (-NO2) can be readily reduced to an amino group (-NH2).

For example, nitration of 2-methoxyaniline would need careful control of conditions, as the strong activation by both groups could lead to multiple products or oxidation. Protecting the highly reactive amino group as an amide (e.g., acetanilide) before nitration is a standard technique to moderate its reactivity and direct substitution, followed by deprotection.

Synthesis of 3-Methoxybenzoic Acid Precursor: The synthesis of this precursor requires placing a methoxy group (ortho-, para-director) and a carboxyl group (meta-director) in a meta relationship. This can be achieved by carefully choosing the order of reactions.

Route A: Starting with methyl benzoate. The ester group is a meta-director. Therefore, methylation of the hydroxyl group of methyl 3-hydroxybenzoate would place the methoxy group at the desired position. Subsequent hydrolysis of the ester yields 3-methoxybenzoic acid.

Route B: Starting with 3-bromoanisole. A Grignard reaction followed by carboxylation (reaction with CO2) would install the carboxylic acid group at the position formerly occupied by bromine, yielding 3-methoxybenzoic acid.

Table 2: Directing Effects of Relevant Functional Groups in Electrophilic Aromatic Substitution

| Functional Group | Chemical Formula | Ring Effect | Directing Influence |

|---|---|---|---|

| Amino | -NH2 | Strongly Activating | Ortho, Para |

| Methoxy | -OCH3 | Strongly Activating | Ortho, Para |

| Carboxyl | -COOH | Deactivating | Meta |

| Nitro | -NO2 | Strongly Deactivating | Meta |

Process Optimization and Scalability Considerations in Benzamide Production

Transitioning a synthetic route for a benzamide from a laboratory setting to large-scale industrial production requires careful optimization of several factors to ensure efficiency, safety, cost-effectiveness, and sustainability. researchgate.net

Key considerations for scalability include:

Reagent Selection: The cost, availability, and safety of starting materials, catalysts, and coupling reagents are paramount. For large-scale synthesis, expensive and complex reagents like some modern coupling agents may be replaced by more classical and economical methods, such as using thionyl chloride or direct thermal condensation, if the substrate allows. researchgate.net

Reaction Conditions: Optimization aims to maximize yield and purity while minimizing reaction time and energy consumption. This involves fine-tuning temperature, pressure, concentration, and catalyst loading. Catalyst- and additive-free methods, where applicable, are highly desirable for their operational simplicity and reduced waste. beilstein-journals.org

Atom Economy and Sustainability: Green chemistry principles are increasingly important. This includes choosing reactions with high atom economy, using recoverable catalysts, and replacing hazardous solvents with safer, more environmentally benign alternatives. researchgate.netresearchgate.net For instance, the development of protocols that work in aqueous media or under solvent-free conditions is a significant advance. luxembourg-bio.comresearchgate.net

Process Safety: A thorough hazard assessment is required for large-scale operations, considering the toxicity and reactivity of all chemicals and the potential for exothermic reactions.

Purification and Isolation: The workup and purification procedures must be simple, efficient, and scalable. Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and solvent consumption.

The development of a synthesis for 2-benzyl N-substituted anilines highlights several features desirable for scalability: mild reaction conditions, operational simplicity, and the absence of metal catalysts, all of which contribute to a more robust and economical process. beilstein-journals.org Similarly, the use of recyclable heterogeneous catalysts, such as a zinc oxide-nickel oxide system for oxidative amidation, enhances the economic and sustainable nature of amide synthesis. researchgate.net These principles are directly applicable to the large-scale production of this compound.

Computational Chemistry and Molecular Modeling of N 4 Amino 2 Methoxyphenyl 3 Methoxybenzamide

Molecular Docking Simulations for Interaction Prediction

There are currently no published studies detailing molecular docking simulations specifically for N-(4-Amino-2-methoxyphenyl)-3-methoxybenzamide. Such simulations are crucial for predicting the binding affinity and orientation of a ligand within the active site of a target protein. For this compound, docking studies would be invaluable in identifying potential protein targets and elucidating the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The absence of this data means that its potential as a modulator of any specific biological pathway remains purely speculative from a computational standpoint.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

The conformational flexibility and dynamic behavior of this compound have not been investigated through molecular dynamics simulations, according to available research. MD simulations would provide critical information on the molecule's accessible conformations in different environments, the stability of its intramolecular hydrogen bonds, and the dynamics of its interactions with solvent molecules. This analysis is fundamental for understanding how the molecule might adapt its shape to fit into a binding pocket and for interpreting the results of other computational methods.

Quantum Mechanical (QM) and Hybrid QM/MM Methods in Electronic Structure Analysis

A detailed analysis of the electronic structure of this compound using quantum mechanical methods is also absent from the scientific literature. QM calculations are essential for accurately determining properties such as molecular orbital energies, partial charges, and the electrostatic potential map. This information is vital for understanding the molecule's reactivity, stability, and the nature of its intermolecular interactions at an electronic level. Hybrid QM/MM methods would be particularly useful for studying enzymatic reactions or excited-state properties in a biological environment, but no such studies have been reported.

Virtual Screening Methodologies for Derivative Design

There is no evidence of this compound being used as a scaffold in virtual screening campaigns for the design of new derivatives. Virtual screening would involve using the core structure of this compound to search large chemical libraries for molecules with similar properties or to computationally generate and evaluate new derivatives with potentially enhanced activity or improved physicochemical properties. The lack of such studies indicates that the therapeutic potential of this specific chemical scaffold has not yet been systematically explored through computational design.

Lattice Energy and Crystal Packing Calculations for Solid-State Phenomena

Finally, information regarding the solid-state properties of this compound, such as its crystal structure and lattice energy, is not available. Crystal packing calculations are important for understanding the stability of the crystalline form, predicting polymorphism, and explaining macroscopic properties like solubility and melting point. Without experimental crystal structure data or computational predictions, a fundamental understanding of its solid-state behavior remains elusive.

Spectroscopic and Diffraction Based Elucidation of Benzamide Architecture

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a fundamental tool for elucidating the precise arrangement of atoms within a molecule. For N-(4-Amino-2-methoxyphenyl)-3-methoxybenzamide, both ¹H and ¹³C NMR studies would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the chemical environment of each hydrogen atom. Key expected signals would include distinct singlets for the two methoxy (B1213986) groups (-OCH₃) and the amine group (-NH₂), as well as a series of doublets and triplets in the aromatic region corresponding to the protons on the two substituted benzene (B151609) rings. The coupling constants (J-values) between adjacent protons would be instrumental in confirming the substitution patterns on each ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Distinct signals would be expected for the carbonyl carbon of the amide, the two methoxy carbons, and the twelve aromatic carbons. The chemical shifts of these carbons would be indicative of their electronic environment and connectivity.

A representative, though hypothetical, data table for the expected NMR signals is presented below.

| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Table 1. Hypothetical NMR Data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is employed to identify the various functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show key absorption bands corresponding to the N-H stretches of the primary amine and the secondary amide, the C=O stretch of the amide, C-O stretches of the methoxy groups, and C-N stretches, as well as various aromatic C-H and C=C vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | Data not available |

| N-H Stretch (Amide) | Data not available |

| C=O Stretch (Amide) | Data not available |

| C-O Stretch (Methoxy) | Data not available |

| C-N Stretch | Data not available |

| Aromatic C-H Stretch | Data not available |

| Aromatic C=C Bending | Data not available |

Table 2. Expected Infrared Absorption Bands for this compound.

High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Verification

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the unambiguous determination of the elemental composition and molecular formula of a compound. For this compound (C₁₅H₁₆N₂O₃), the experimentally determined exact mass would be compared to the theoretically calculated mass to confirm its molecular formula.

| Parameter | Value |

| Molecular Formula | C₁₅H₁₆N₂O₃ |

| Calculated Exact Mass | Data not available |

| Measured Exact Mass | Data not available |

Table 3. High-Resolution Mass Spectrometry Data for this compound.

Single-Crystal X-ray Diffraction for Absolute Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the this compound molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the amine and amide groups, which are crucial in understanding the solid-state properties of the compound.

| Crystallographic Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

| Hydrogen Bonding Interactions | Data not available |

Table 4. Hypothetical Single-Crystal X-ray Diffraction Data for this compound.

Theoretical Frameworks in Benzamide Research

Noncovalent Interactions in Benzamide (B126) Systems

Noncovalent interactions are fundamental to understanding the structure and function of molecules like N-(4-Amino-2-methoxyphenyl)-3-methoxybenzamide. These forces, including hydrogen bonding, π-π stacking, and aromatic edge-to-face interactions, govern molecular recognition and crystal packing.

Hydrogen Bonding: The presence of amino (-NH2), amide (-CONH-), and methoxy (B1213986) (-OCH3) groups suggests a high potential for a variety of intra- and intermolecular hydrogen bonds. For instance, studies on related compounds like 3-amino-4-methoxy benzamide have shown evidence of intramolecular hydrogen bonding. ias.ac.in Similarly, research on N-(3-hydroxyphenyl)-3-methoxybenzamide details extensive hydrogen-bonding networks that define its crystal structure. mdpi.comresearchgate.net However, no specific studies have determined the hydrogen bonding patterns for this compound.

Pi-Pi Stacking: The two aromatic rings in the molecule are expected to engage in π-π stacking interactions, which are crucial for the stability of crystal lattices and molecular aggregates. The nature of these interactions (e.g., parallel-displaced or T-shaped) is influenced by the electronic properties of the substituents. Research on the role of π-stacking in controlling stereoselectivity has been conducted on systems containing N-(4-methoxyphenyl) groups, demonstrating the significance of these interactions. mdpi.com However, specific geometric parameters and interaction energies for this compound are not available.

Aromatic Edge-to-Face Interactions: These C-H···π interactions are another important stabilizing force in aromatic systems. No dedicated analysis of such interactions within the specific conformational arrangement of this compound has been published.

Conformational Analysis and Energy Landscapes of Substituted Benzamides

The rotational freedom around the amide bond and the bonds connecting the phenyl rings results in multiple possible conformations for this molecule. A thorough conformational analysis would involve computational studies to identify low-energy conformers and the energy barriers between them.

Studies on similar molecules, such as N-(4'-methoxyphenyl)-3-bromothiobenzamide, have revealed the existence of multiple conformational polymorphs, where different crystal forms contain molecules in different spatial arrangements. nih.govresearchgate.net The relative stability of these conformers is a delicate balance of intramolecular steric effects and intermolecular packing forces. For this compound, such an energy landscape has not been mapped.

Self-Recognition and Supramolecular Assembly in Benzamide Crystal Chemistry

The principles of crystal engineering suggest that the specific arrangement of functional groups in this compound will direct its assembly into a unique three-dimensional crystal lattice. This process of self-recognition is driven by the optimization of noncovalent interactions.

Emerging Research Avenues and Methodological Innovations for N 4 Amino 2 Methoxyphenyl 3 Methoxybenzamide

Development of Novel Synthetic Pathways

The synthesis of benzamides, traditionally achieved by the coupling of a carboxylic acid derivative with an amine, is continuously evolving. Researchers are focused on developing more efficient, sustainable, and versatile methods. Novel pathways often aim to reduce the number of steps, improve yields, and tolerate a wider range of functional groups.

One established approach for a related compound, 2-Amino-N-(4-methoxy-phenyl)-benzamide, involves the reaction of Isatoic Anhydride (B1165640) with p-Anisidine in water, resulting in a high yield of the target molecule. chemicalbook.com More recent innovations in organic synthesis offer alternative strategies. For instance, methods for the direct synthesis of enamides, a related class of compounds, have been developed via the electrophilic activation of amides using reagents like triflic anhydride. acs.orgacs.org This type of one-step N-dehydrogenation avoids the need for pre-functionalized substrates and demonstrates the ongoing effort to streamline amide synthesis. acs.orgacs.org

Furthermore, palladium-catalyzed reactions, such as carbonylation, have been reported for the synthesis of N-arylbenzamides, providing another advanced route to this class of compounds. mdpi.com These modern methods represent a significant step forward from traditional amide bond formation.

Table 1: Comparison of Synthetic Pathways for Benzamide (B126) Derivatives

| Synthetic Pathway | Key Reagents/Catalysts | Conditions | Advantages | Example Application (Related Compounds) |

| Classical Amidation | SOCl₂, DIPEA, 4-nitroaniline | Room temperature to 70°C | Well-established, versatile | Synthesis of 4-amino-N-(4-nitrophenyl)benzamide precursors researchgate.net |

| From Anhydride | Isatoic Anhydride, p-Anisidine, Water | 80°C | High yield (99%), uses water as solvent | Synthesis of 2-Amino-N-(4-methoxy-phenyl)-benzamide chemicalbook.com |

| Electrophilic Activation | LiHMDS, Triflic Anhydride (Tf₂O) | N/A | One-step process, avoids pre-functionalization | Direct synthesis of enamides from amides acs.org |

| Catalytic Carbonylation | Palladium catalyst | N/A | Advanced method for N-arylbenzamides | Synthesis of N-(3-hydroxyphenyl)-3-methoxybenzamide mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Benzamide Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical chemistry and materials science by accelerating the design-make-test-analyze cycle. nih.govnih.gov These computational tools are increasingly applied to the design of novel benzamide derivatives with specific desired properties.

Generative AI models can explore vast chemical spaces to design novel molecules from scratch. nih.govumich.edu For benzamide design, these models can be trained on existing libraries of compounds to generate new structures with a high likelihood of possessing desired biological activity or material properties. This approach can overcome human biases and uncover unconventional molecular architectures. nih.gov For example, the BenzAI program was developed to generate benzenoid structures—a core component of the target molecule—with defined electronic properties for applications in nanoelectronics. actuia.com

Machine learning models are also critical for optimizing reaction conditions. beilstein-journals.org Instead of laborious trial-and-error experimentation, ML algorithms can predict the optimal solvent, catalyst, and temperature for a specific benzamide synthesis, saving significant time and resources. ucla.eduimperial.ac.uk This is particularly valuable for complex molecules where finding generally applicable reaction conditions is a major challenge. ucla.edu Furthermore, AI and ML can be used in virtual screening to predict the properties of designed benzamides, such as their binding affinity to a biological target, helping to prioritize which compounds to synthesize and test. nih.govfrontiersin.org

Table 2: Applications of AI and Machine Learning in Benzamide Research

| AI/ML Application | Description | Relevance to Benzamide Design |

| De Novo Molecular Design | Generative models create novel molecular structures based on learned patterns from existing data. nih.govnih.gov | Designs new benzamide derivatives with potentially improved properties (e.g., target affinity, better physical characteristics). |

| Reaction Optimization | ML algorithms predict reaction outcomes (e.g., yield) and suggest optimal conditions (catalyst, solvent, temperature). beilstein-journals.orgucla.edu | Accelerates the discovery of efficient synthetic routes for complex benzamides, reducing experimental effort. |

| Virtual Screening | Computational models predict the biological activity or properties of molecules against a specific target. nih.gov | Prioritizes the synthesis of benzamide candidates most likely to succeed, improving the efficiency of the discovery process. |

| Synthesis Planning | AI tools devise plausible synthetic routes for a target molecule by working backward from the final structure (retrosynthesis). nih.govbeilstein-journals.org | Suggests efficient and novel ways to synthesize designed benzamide compounds. |

Advanced Characterization Techniques for Complex Benzamide Assemblies

The function and properties of benzamide derivatives are intrinsically linked to their three-dimensional structure and how they interact with their environment. Advanced characterization techniques are crucial for elucidating these details, especially in complex assemblies like polymorphs, co-crystals, and biological complexes.

Spectroscopic methods remain vital for characterization. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms, while infrared (IR) spectroscopy can help identify functional groups and probe intermolecular interactions, such as hydrogen bonding in benzamide assemblies. dovepress.com

In the study of self-assembly, techniques that probe intermolecular interactions are particularly valuable. The structural analysis of cocrystals formed between aromatic amides and perfluoroaryl compounds has utilized X-ray diffraction to understand how hydrogen bonds and aryl⋯perfluoroaryl stacking interactions guide the formation of specific supramolecular structures. rsc.org Such studies are essential for designing materials with tailored properties.

Table 3: Advanced Characterization Techniques for Benzamide Assemblies

| Technique | Purpose | Information Obtained |

| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. | Molecular conformation, bond lengths/angles, intermolecular interactions (e.g., hydrogen bonds), crystal packing, polymorphism. mdpi.comnih.gov |

| Nuclear Magnetic Resonance (NMR) | Probes the local chemical environment of specific nuclei (e.g., ¹H, ¹³C). | Elucidation of chemical structure, conformational analysis in solution. dovepress.com |

| Infrared (IR) Spectroscopy | Measures the vibration of molecules to identify functional groups. | Confirmation of functional groups (e.g., amide C=O and N-H), study of hydrogen bonding. dovepress.com |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Determination of molecular weight and elemental composition. dovepress.com |

| Molecular Dynamics Simulations | Computationally models the physical movements of atoms and molecules. | Provides insight into conformational changes and the stability of different polymorphic forms. mdpi.com |

Q & A

Q. How can researchers optimize the synthesis of N-(4-Amino-2-methoxyphenyl)-3-methoxybenzamide to improve yield and purity?

Methodological Answer:

- Coupling Reagents : Use N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) for amide bond formation between carboxylic acid and aniline precursors. This minimizes side reactions and improves regioselectivity .

- Low-Temperature Conditions : Conduct reactions at -50°C to stabilize intermediates and reduce decomposition .

- Purification : Employ silica gel chromatography with optimized solvent systems (e.g., CHCl₃/MeOH 19:1) and recrystallization from CHCl₃/n-hexane to achieve >95% purity .

- Analytical Validation : Confirm purity via LCMS, ¹H/¹³C NMR, and elemental analysis .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify proton environments (e.g., methoxy groups at δ ~3.8–3.9 ppm) and confirm aromatic substitution patterns .

- Mass Spectrometry (ESI-MS/GC-MS) : Verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- Elemental Analysis : Validate empirical formula (e.g., C, H, N content within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can structural modifications to this compound enhance its selectivity for target receptors like dopamine D₄?

Methodological Answer:

- Piperazine/Quinoline Substitutions : Introduce electron-withdrawing groups (e.g., -CN) on pendant aromatic rings to improve D₄ affinity. For example, replacing the 4-chlorophenyl group with a 3-cyanopyridinyl moiety increased D₄ selectivity over D₂/D₃ by >100-fold .

- Alkyl Chain Optimization : Adjust ethylene linkers between benzamide and piperazine groups to balance lipophilicity (logP = 2.37–2.55) and blood-brain barrier penetration .

- Selectivity Screening : Use radioligand binding assays against D₂, D₃, 5-HT, and σ₁ receptors to rule off-target interactions .

Q. What methodological approaches are employed in radiolabeling this compound derivatives for in vivo PET imaging?

Methodological Answer:

- Carbon-11 Labeling : React precursor compounds with [¹¹C]CH₃I under alkaline conditions to radiolabel methoxy groups. Achieve specific activities >37 GBq/μmol .

- In Vivo Validation : Administer intraperitoneally in murine models to assess CNS penetration. Use PET scans in non-human primates to quantify retinal D₄ receptor binding (e.g., saturation in posterior eye within 30 min post-injection) .

- Metabolite Analysis : Employ HPLC to confirm radiotracer stability in plasma and brain homogenates .

Q. How should researchers address contradictory data regarding the biological activity of this compound in different assay systems?

Methodological Answer:

- Assay Condition Standardization :

- Cell Lines : Use identical recombinant systems (e.g., CHO-K1 cells expressing human D₄ receptors) to minimize variability .

- Concentration Ranges : Test compounds at 0.1–1000 nM to ensure full dose-response curves .

- Orthogonal Assays : Validate receptor binding data with functional assays (e.g., cAMP inhibition for D₄ agonism/antagonism) .

- Control Compounds : Include reference ligands (e.g., clozapine for D₄) to calibrate inter-lab variability .

Data Contradiction Analysis

Example Contradiction : Discrepancies in reported IC₅₀ values for kinase inhibition.

Resolution Strategy :

- Kinase Panel Screening : Test against broad kinase panels (e.g., 400+ kinases) to confirm off-target effects .

- Crystallography : Resolve binding modes via X-ray co-crystallography to identify critical hydrogen bonds (e.g., with PLK1 ATP-binding pocket) .

Key Takeaways

- Synthesis : Prioritize low-temperature coupling and rigorous purification.

- SAR : Focus on electron-deficient substituents for receptor selectivity.

- Translational Tools : Radiolabeling and PET imaging are critical for in vivo validation.

- Data Robustness : Standardize assays and use orthogonal methods to resolve contradictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.